4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one
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Overview
Description
4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework. This compound features a methoxyphenyl group attached to a dioxaspiro undecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxaspiro precursor. One common method includes the use of 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and solvents like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The double bond in the spiro ring can be reduced to form a saturated spiro compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: 4-hydroxyphenyl-1,5-dioxaspiro[5.5]undec-3-en-2-one.
Reduction: 4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic core provides rigidity and stability to the molecule. This compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-hydroxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(4-methylphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The spirocyclic structure also imparts distinct conformational characteristics that can affect its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,5-dioxaspiro[5.5]undec-2-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-18-13-7-5-12(6-8-13)14-11-15(17)20-16(19-14)9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEZXOSCMVUDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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